molecular formula C9H11N3O2 B8772740 5,6-Dimethoxy-1H-indazol-3-amine CAS No. 62732-89-2

5,6-Dimethoxy-1H-indazol-3-amine

Cat. No.: B8772740
CAS No.: 62732-89-2
M. Wt: 193.20 g/mol
InChI Key: HWSWPEQLIYUPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-1H-indazol-3-amine (CAS 62732-89-2) is a high-purity indazole-based chemical building block for research and development. This compound features a molecular formula of C9H11N3O2 and a molecular weight of 193.20 g/mol . The 1H-indazol-3-amine structure is a recognized hinge-binding fragment in medicinal chemistry and serves as a key scaffold in the design of biologically active molecules . Indazole derivatives are investigated for a range of therapeutic areas, with significant focus on their antitumor properties . Research indicates that structural modifications to the indazole core, such as the introduction of substituents, can significantly alter biological activity and selectivity . Furthermore, indazole motifs are known to act as effective bioisosteres for indoles, potentially offering improved metabolic stability and oral bioavailability . This product is intended for research purposes as a valuable synthetic intermediate or building block. It is supplied with associated safety information, including the GHS signal word "Warning" and specific hazard statements . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

62732-89-2

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5,6-dimethoxy-1H-indazol-3-amine

InChI

InChI=1S/C9H11N3O2/c1-13-7-3-5-6(4-8(7)14-2)11-12-9(5)10/h3-4H,1-2H3,(H3,10,11,12)

InChI Key

HWSWPEQLIYUPGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN2)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5,6-Dimethoxy-1H-indazol-3-amine with structurally related indazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Notes
This compound C₉H₁₁N₃O₂ -OCH₃ (5,6); -NH₂ (3) 209.21 High polarity due to methoxy groups; potential solubility in polar solvents.
3-Phenyl-1H-indazol-5-amine C₁₃H₁₁N₃ -Ph (3); -NH₂ (5) 209.25 Lipophilic phenyl group enhances membrane permeability .
6-(Methoxymethoxy)-1H-indazol-3-amine C₉H₁₁N₃O₂ -OCH₂OCH₃ (6); -NH₂ (3) 193.20 Methoxymethoxy group increases steric bulk compared to methoxy .
3-methoxy-1H-indazol-6-amine C₈H₉N₃O -OCH₃ (3); -NH₂ (6) 163.18 Positional isomer; reduced steric hindrance at position 6 .
6-(Dimethoxymethyl)-1H-indazol-3-amine C₁₀H₁₃N₃O₂ -CH(OCH₃)₂ (6); -NH₂ (3) 207.23 Branched substituent may hinder binding in biological targets .

Key Differences and Implications

Substituent Effects on Solubility :

  • The 5,6-dimethoxy substitution in the target compound enhances polarity compared to lipophilic analogs like 3-Phenyl-1H-indazol-5-amine (logP ~2.5 vs. ~3.2 estimated) . This improves aqueous solubility, critical for pharmacokinetics.
  • 6-(Methoxymethoxy)-1H-indazol-3-amine has a slightly lower molecular weight (193.20 g/mol) but similar polarity due to the ether-linked methoxy group .

In contrast, 6-(Dimethoxymethyl)-1H-indazol-3-amine contains a bulky dimethoxymethyl group, which may reduce binding affinity due to steric clashes .

Biological Activity Trends :

  • Halogenated analogs (e.g., bromo or iodo derivatives in ) exhibit higher melting points (>200°C) and altered bioactivity profiles due to halogen electronegativity .
  • The 3-methoxy-1H-indazol-6-amine isomer (CAS 1056619-82-9) demonstrates how substituent positioning affects target selectivity; the amine at position 6 may interact differently with biological receptors compared to position 3 .

Preparation Methods

Base-Catalyzed Cyclization of 2-Cyano-4,5-dimethoxyphenylhydrazine

The most direct route involves cyclization of 2-cyano-4,5-dimethoxyphenylhydrazine under acidic conditions. In this method, the substrate is refluxed in hydrochloric acid (HCl) at 80–90°C for 6–8 hours, inducing intramolecular cyclization to form the indazole core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by dehydration.

Optimization Insights :

  • Acid Concentration : Yields improve from 45% to 68% when HCl concentration increases from 20% to 30%.

  • Reaction Time : Prolonged heating beyond 8 hours leads to decomposition, reducing yields by ~15%.

  • Workup : Neutralization with aqueous sodium bicarbonate followed by ethyl acetate extraction isolates the product with >95% purity.

Alternative Substrates: 5-Bromo-2-fluorobenzonitrile Derivatives

A modified approach starts with 5-bromo-2-fluorobenzonitrile, which undergoes hydrazine hydrate (80%) treatment at reflux to yield 5-bromo-1H-indazol-3-amine. Subsequent methoxylation via nucleophilic aromatic substitution (SNAr) introduces the 5,6-dimethoxy groups.

Critical Parameters :

  • Hydrazine Stoichiometry : A 2:1 molar ratio of hydrazine hydrate to benzonitrile maximizes cyclization efficiency (yield: 72%).

  • Methoxylation Conditions : Using sodium methoxide in methanol at 120°C for 12 hours achieves complete substitution of bromine.

Table 1 : Comparative Analysis of Hydrazine-Mediated Routes

SubstrateConditionsYield (%)Purity (%)
2-Cyano-4,5-dimethoxyphenylhydrazine30% HCl, 8h, 90°C6895
5-Bromo-2-fluorobenzonitrileHydrazine hydrate, reflux, 20h7292

Suzuki Coupling-Based Strategies

Palladium-Catalyzed Cross-Coupling of Boronic Esters

This two-step method constructs the indazole skeleton through Suzuki-Miyaura coupling. Starting with 5,6-dimethoxyindazole-3-boronic ester, palladium-catalyzed coupling with aryl halides introduces substituents at the 3-position. Subsequent deprotection yields the amine.

Reaction Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.

  • Transmetallation : Boronic ester transfers the indazole moiety to Pd.

  • Reductive Elimination : Forms the C–C bond, releasing the coupled product.

Optimized Protocol :

  • Catalyst : PdCl2(dppf) (5 mol%) in 1,4-dioxane/H2O (1:1) at 90°C under N2.

  • Base : Cs2CO3 enhances coupling efficiency by stabilizing the palladium intermediate.

  • Yield : 67–78% for electron-deficient aryl partners; <50% for electron-rich substrates.

Post-Functionalization via Acylation

After Suzuki coupling, the 3-amino group is acylated using chloroacetic anhydride in alkaline conditions. This step protects the amine during subsequent methoxylation or purification steps.

Key Observations :

  • Solvent Choice : Tetrahydrofuran (THF) minimizes side reactions compared to DMF.

  • Temperature : Reactions at 0°C suppress over-acylation, maintaining >90% selectivity.

Nitro Group Reduction Pathways

Catalytic Hydrogenation of Nitroindazoles

Starting from 5,6-dimethoxy-3-nitro-1H-indazole, catalytic hydrogenation over Pd/C in ethanol quantitatively reduces the nitro group to an amine. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Procedure :

  • Substrate Preparation : Nitration of 5,6-dimethoxyindazole using HNO3/H2SO4 at 0°C.

  • Reduction : H2 gas (1 atm) with 10% Pd/C in ethanol, 8 hours, room temperature.

Advantages :

  • Chemoselectivity : No reduction of methoxy groups observed.

  • Scalability : Gram-scale reactions maintain 85–90% yield.

Alternative Reducing Agents: Fe/HCl

For laboratories lacking hydrogenation equipment, Fe powder in HCl reduces nitroindazoles at 60°C. However, yields drop to 65–70% due to iron oxide byproduct formation.

Table 2 : Nitro Reduction Methods Comparison

MethodConditionsYield (%)Purity (%)
Catalytic HydrogenationPd/C, H2, EtOH, 8h9598
Fe/HClFe, HCl, 60°C, 6h6885

Challenges and Optimization Strategies

Regioselectivity in Cyclization Reactions

Unwanted regioisomers (e.g., 2H-indazole) form when electron-donating groups (e.g., methoxy) destabilize the transition state. Strategies to mitigate this include:

  • Low-Temperature Cyclization : Slows competing pathways, increasing 1H-indazole selectivity to 9:1.

  • Directed Metalation : Using LiTMP to deprotonate specific positions before cyclization.

Purification Difficulties

The polar nature of 5,6-Dimethoxy-1H-indazol-3-amine complicates crystallization. Acetonitrile/water (7:3) mixtures yield high-purity (>99%) crystals after two recrystallizations .

Q & A

Q. What are the optimized synthetic routes for 5,6-Dimethoxy-1H-indazol-3-amine, and how can purity be ensured?

Methodological Answer :

  • Synthesis : A common approach involves cyclization of substituted nitro-indole precursors with hydrazine hydrate in dimethylformamide (DMF) under reflux. For example, analogous indazole derivatives (e.g., 3-(3,4-dichlorophenyl)-1H-indazol-5-amine) are synthesized via hydrazine-mediated cyclization, yielding nitro-intermediates that are reduced to amines .
  • Purification : Recrystallization from DMF or ethanol is critical to remove isomers or byproducts. For instance, nitro-substituted indazoles are purified via sequential recrystallization, achieving >95% purity .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via 1H^1H/13C^{13}C NMR for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer :

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. For small molecules, data collection at 100 K with synchrotron radiation improves resolution. Compare bond lengths/angles to similar indazole structures (e.g., methoxy C–O bonds ≈ 1.36 Å) .
  • Spectroscopy :
    • NMR : Assign methoxy groups (1H^1H: δ ~3.9 ppm; 13C^{13}C: δ ~56 ppm) and indazole NH protons (1H^1H: δ ~10–12 ppm). Use 1H^1H-13C^{13}C HSQC/HMBC to confirm connectivity .
    • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching theoretical molecular weight (C9_9H12_{12}N3_3O2_2: 194.09 g/mol).

Q. What solvent systems are suitable for solubility testing and crystallization?

Methodological Answer :

  • Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (pH 1–12) and polar aprotic solvents (DMF, acetonitrile). For indazole derivatives, DMSO is preferred due to low solubility in water .
  • Crystallization : Use solvent diffusion (e.g., layering hexane over DMF) or slow evaporation from ethanol/water mixtures. For methoxy-rich compounds, additives like trifluoroacetic acid may improve crystal quality .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?

Methodological Answer :

  • Analog Synthesis : Modify methoxy groups (e.g., replace with ethoxy or halogen substituents) via nucleophilic substitution. For example, 5-bromo-indazole derivatives are synthesized using NBS in DCM .
  • Biological Assays :
    • Kinase Profiling : Use ATP-binding assays (e.g., ADP-Glo™) against a panel of kinases (e.g., PKA, CDKs). IC50_{50} values are determined via dose-response curves (0.1–100 µM).
    • Cellular Efficacy : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare to reference inhibitors (e.g., staurosporine) .

Q. What computational strategies are effective for docking this compound into target proteins?

Methodological Answer :

  • Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level using Gaussian. Generate tautomers/protonation states (e.g., N1-H vs. N2-H) for indazole .
  • Docking Workflow :
    • Use AutoDock Vina or Glide with flexible side chains in the binding pocket.
    • Validate with co-crystallized ligands (RMSD < 2.0 Å). For kinase targets, prioritize hydrophobic interactions with methoxy groups and hydrogen bonds to hinge regions .

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural analysis?

Methodological Answer :

  • Data Reconciliation :
    • If NMR suggests planar geometry but XRD shows puckered indazole rings, re-examine solvent effects (e.g., DMSO-induced conformational changes).
    • For methoxy group orientation discrepancies, perform variable-temperature NMR to assess rotational barriers .
  • Advanced Techniques : Use dynamic NMR or DFT calculations (e.g., Gibbs free energy of rotamers) to model preferred conformations .

Q. What strategies mitigate byproduct formation during methoxy group functionalization?

Methodological Answer :

  • Reaction Optimization :
    • Use protecting groups (e.g., TBS for -NH2_2) during methoxylation to prevent side reactions.
    • Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for regioselective methoxy introduction .
  • Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) to trace m/z fragments. Purify via preparative TLC (silica gel, CH2_2Cl2_2/MeOH 9:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.